4-(3-Oxobutyl)phenyl isobutyrate
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Overview
Description
4-(3-Oxobutyl)phenyl isobutyrate is an organic compound with the molecular formula C14H18O3 and a molecular weight of 234.29092 g/mol It is characterized by the presence of a phenyl ring substituted with a 3-oxobutyl group and an isobutyrate ester group
Preparation Methods
The synthesis of 4-(3-Oxobutyl)phenyl isobutyrate typically involves the esterification of 4-(3-oxobutyl)phenol with isobutyric acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-(3-Oxobutyl)phenyl isobutyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-Oxobutyl)phenyl isobutyrate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Oxobutyl)phenyl isobutyrate involves its interaction with specific molecular targets and pathways. The compound’s ester and ketone groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
4-(3-Oxobutyl)phenyl isobutyrate can be compared with similar compounds such as:
4-(3-Oxobutyl)phenyl acetate: This compound has a similar structure but with an acetate ester group instead of an isobutyrate group.
4-(3-Oxobutyl)phenyl propionate: Another similar compound with a propionate ester group.
4-(3-Oxobutyl)phenyl butyrate: This compound features a butyrate ester group.
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and applications .
Properties
CAS No. |
84962-67-4 |
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Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
[4-(3-oxobutyl)phenyl] 2-methylpropanoate |
InChI |
InChI=1S/C14H18O3/c1-10(2)14(16)17-13-8-6-12(7-9-13)5-4-11(3)15/h6-10H,4-5H2,1-3H3 |
InChI Key |
VEABESDNQUAXFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC1=CC=C(C=C1)CCC(=O)C |
Origin of Product |
United States |
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